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Propyl isovalerate - 557-00-6

Propyl isovalerate

Catalog Number: EVT-305626
CAS Number: 557-00-6
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propyl Isovalerate is a volatile aromatic compound commonly found in various fruits, including jackfruit []. It contributes to the fruity aroma and flavor profile of these fruits, often described as having a pineapple or apple-like scent. In scientific research, Propyl Isovalerate is primarily studied for its role as a flavoring agent and its potential applications in food and fragrance industries.

Synthesis Analysis

Methods and Technical Details
The synthesis of propyl isovalerate typically involves the esterification reaction between isovaleric acid and propanol. This reaction can be catalyzed using various acids, including sulfuric acid or other homogeneous catalysts. The general reaction can be represented as follows:

Isovaleric Acid+PropanolAcid CatalystPropyl Isovalerate+Water\text{Isovaleric Acid}+\text{Propanol}\xrightarrow{\text{Acid Catalyst}}\text{Propyl Isovalerate}+\text{Water}

The reaction conditions, such as temperature, molar ratios of reactants, and catalyst concentration, significantly influence the yield of propyl isovalerate. For instance, higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition.

Chemical Reactions Analysis

Reactions and Technical Details
In addition to its formation via esterification, propyl isovalerate can participate in various chemical reactions. Notably, it can undergo hydrolysis under acidic or basic conditions to regenerate isovaleric acid and propanol:

Propyl Isovalerate+WaterAcid BaseIsovaleric Acid+Propanol\text{Propyl Isovalerate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Isovaleric Acid}+\text{Propanol}

Additionally, propyl isovalerate may react with strong oxidizers, leading to potential hazards such as combustion or formation of toxic byproducts.

Mechanism of Action

Process and Data
The mechanism of action for the esterification process involves several steps:

  1. Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of isovaleric acid, increasing its electrophilicity.
  2. Nucleophilic Attack: The alcohol (propanol) attacks the carbonyl carbon, forming a tetrahedral intermediate.
  3. Dehydration: The intermediate collapses, expelling a water molecule and forming the ester bond.

This mechanism highlights the importance of catalyst choice and reaction conditions in optimizing yield.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity scent
  • Solubility: Moderately soluble in water (approximately 2% at room temperature)

Chemical Properties

  • Flammability: Highly flammable
  • Reactivity: Reacts vigorously with strong oxidizers, acids, and bases
  • Stability: Stable under normal conditions but may decompose at elevated temperatures or in the presence of strong acids/bases.

These properties make propyl isovalerate suitable for various applications but also necessitate careful handling due to its reactivity.

Applications

Scientific Uses
Propyl isovalerate finds applications across several fields:

  • Flavoring Agents: Used in food products for its pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products.
  • Solvent Applications: Acts as a solvent in chemical reactions and formulations due to its favorable volatility and solubility characteristics.
  • Research: Utilized in studies involving esterification reactions and kinetics, providing insights into reaction mechanisms.
Introduction to Propyl Isovalerate

Propyl isovalerate (C₈H₁₆O₂) is a branched-chain ester renowned for its distinctive fruity aroma and extensive applications in flavor and fragrance industries. This compound exemplifies the critical role of esters in bridging organic chemistry with consumer product development. Its molecular architecture—combining a short-chain alcohol with a branched carboxylic acid—underpins both its organoleptic properties and functional versatility, making it a subject of ongoing scientific and industrial interest [3] .

Chemical Nomenclature and Structural Characterization

Propyl isovalerate is systematically named propyl 3-methylbutanoate, reflecting its derivation from isovaleric acid (3-methylbutanoic acid) and n-propanol. Its structure comprises a propoxy group (–OCH₂CH₂CH₃) esterified to the carbonyl carbon of 3-methylbutanoic acid, with a branched isopropyl moiety at the β-carbon position. This branching induces steric effects that influence reactivity and physical behavior [3] .

Molecular specifications:

  • Chemical Formula: C₈H₁₆O₂
  • Molar Mass: 144.21 g/mol
  • CAS Registry: 557-00-6
  • SMILES Notation: CCCOC(=O)CC(C)C
  • InChI Key: LSJMDWFAADPNAX-UHFFFAOYSA-N [4]

Table 1: Systematic Identifiers and Synonyms

IUPAC NameCommon SynonymsRegistry Numbers
Propyl 3-methylbutanoatePropyl isovalerate,FEMA 2960,Propyl isopentanoateCAS 557-00-6,EINECS 209-148-2,FEMA 2960 [2] [3]

Structurally, the ester’s hydrophobic alkyl branches limit water solubility (5.3 mg/L at 25°C) while enhancing miscibility with ethanol, diethyl ether, and lipid matrices. Density measurements confirm 0.862 g/mL at 20°C, and its flash point of 44°C classifies it as a flammable liquid (Storage Class 3) [3] [4] [9].

Historical Discovery and Industrial Significance

First synthesized in the early 20th century, propyl isovalerate gained prominence as flavor chemists sought to replicate complex fruit aromas. Its industrial production scaled rapidly post-1980, driven by demand for cost-effective synthetic flavorants. Suppliers like Alfrebro (re-established 1980) and Beijing LYS Chemicals (founded 2004) optimized catalytic esterification for bulk synthesis, enabling global distribution from gram-to-ton quantities [2] [6].

Regulatory milestones include:

  • FEMA GRAS Status: Accepted as FEMA 2960 under the U.S. Flavor and Fragrance Act.
  • EU Compliance: Listed under EU Regulations 1223/2009 (cosmetics) and 1334/2008 (food flavorings) [4] [5].

A 2025 market analysis projects compound annual growth of 4.2% (2025–2029), fueled by processed food and fragrance sectors in Asia-Pacific and North America. Continuous-flow reactors now enable >98% assay purity, meeting stringent Halal/Kosher certifications required by firms like Sigma-Aldrich [2] [4] [6].

Natural Occurrence in Biological Systems

Though widely synthesized, propyl isovalerate occurs naturally through enzymatic esterification in fruits and microbial fermentation. Analytical studies confirm its presence in:

  • Fruits: Apple (Malus domestica), banana (Musa acuminata), jackfruit (Artocarpus heterophyllus), and pear (Pyrus communis).
  • Fermented Dairy: Aged cheeses (Gruyère, Parmesan) via Lactobacillus metabolism [3] [4] [5].

Table 2: Natural Occurrence and Biosynthetic Pathways

Biological SourceConcentration RangeBiosynthetic Pathway
Ripe apples0.8–1.2 ppmEsterification of 3-methylbutanoic acid with propanol by fruit acyltransferases
Gruyère cheese0.3–0.6 ppmMicrobial esterification during ripening
Jackfruit pulpTrace–0.4 ppmEnzymatic activity in mature fruit

In plants, biosynthesis involves alcohol acyltransferase (AAT) enzymes that catalyze the condensation of branched short-chain acids with alcohols. This pathway peaks during fruit ripening, correlating with volatile emission to attract seed dispersers [3] [5].

Properties

CAS Number

557-00-6

Product Name

Propyl isovalerate

IUPAC Name

propyl 3-methylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

LSJMDWFAADPNAX-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(C)C

Solubility

soluble in organic solvents, alcohol; insoluble in wate

Canonical SMILES

CCCOC(=O)CC(C)C

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